

Application Notes and Protocols for Niraparib-Mediated PARP Inhibition in Cultured Cells

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Compound of Interest

Compound Name: Niraparib hydrochloride

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Introduction

Niraparib (formerly MK-4827) is a highly potent, orally available small-molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3]

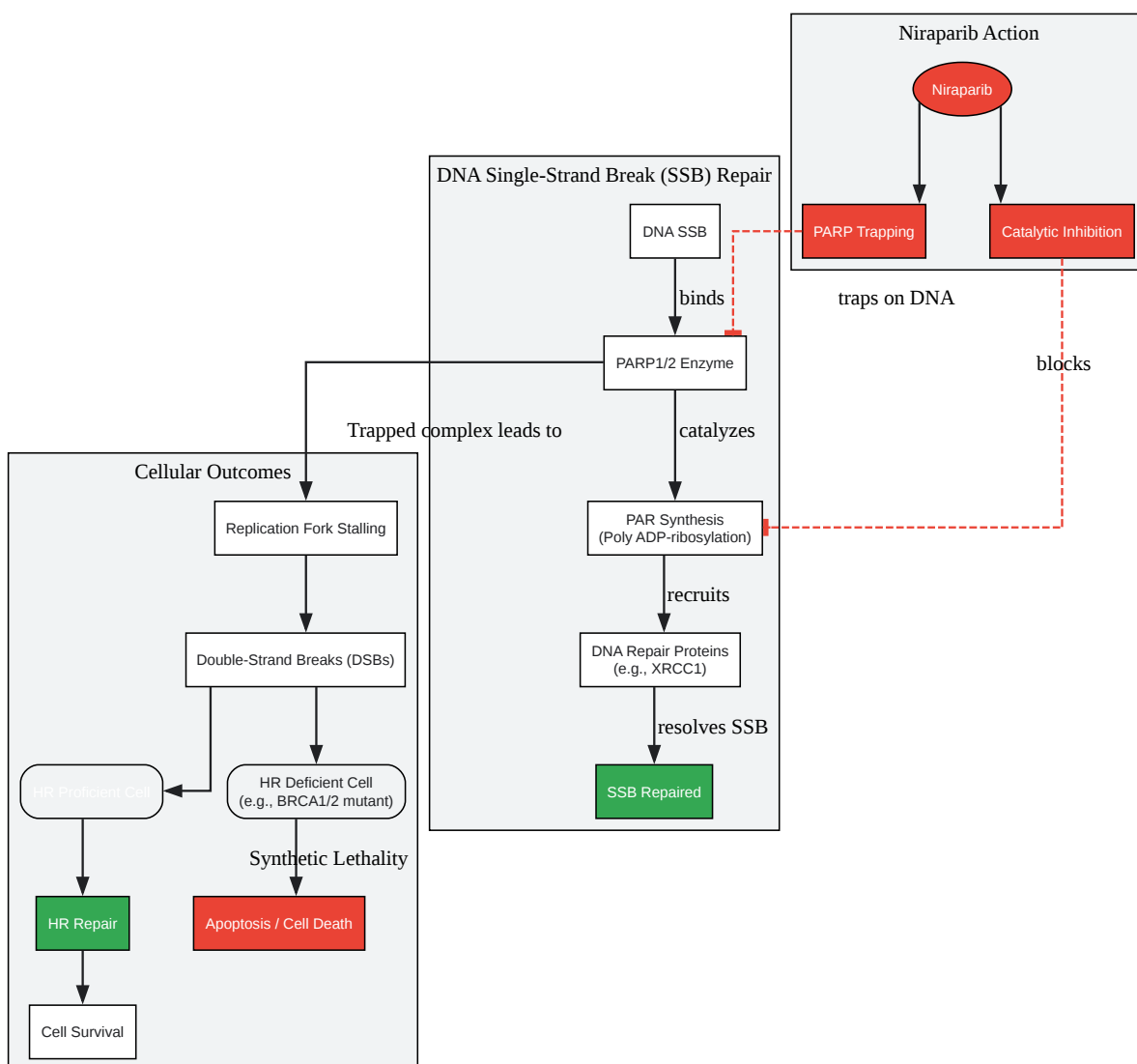
The mechanism of action for niraparib is twofold. Firstly, it acts as a catalytic inhibitor, binding to the PARP enzyme and preventing the synthesis of poly (ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins.[3][4] Secondly, and more potently, niraparib "traps" the PARP enzyme onto the DNA at the site of damage.[4][5][6] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication, leading to the formation of lethal double-strand breaks (DSBs).[3][5]

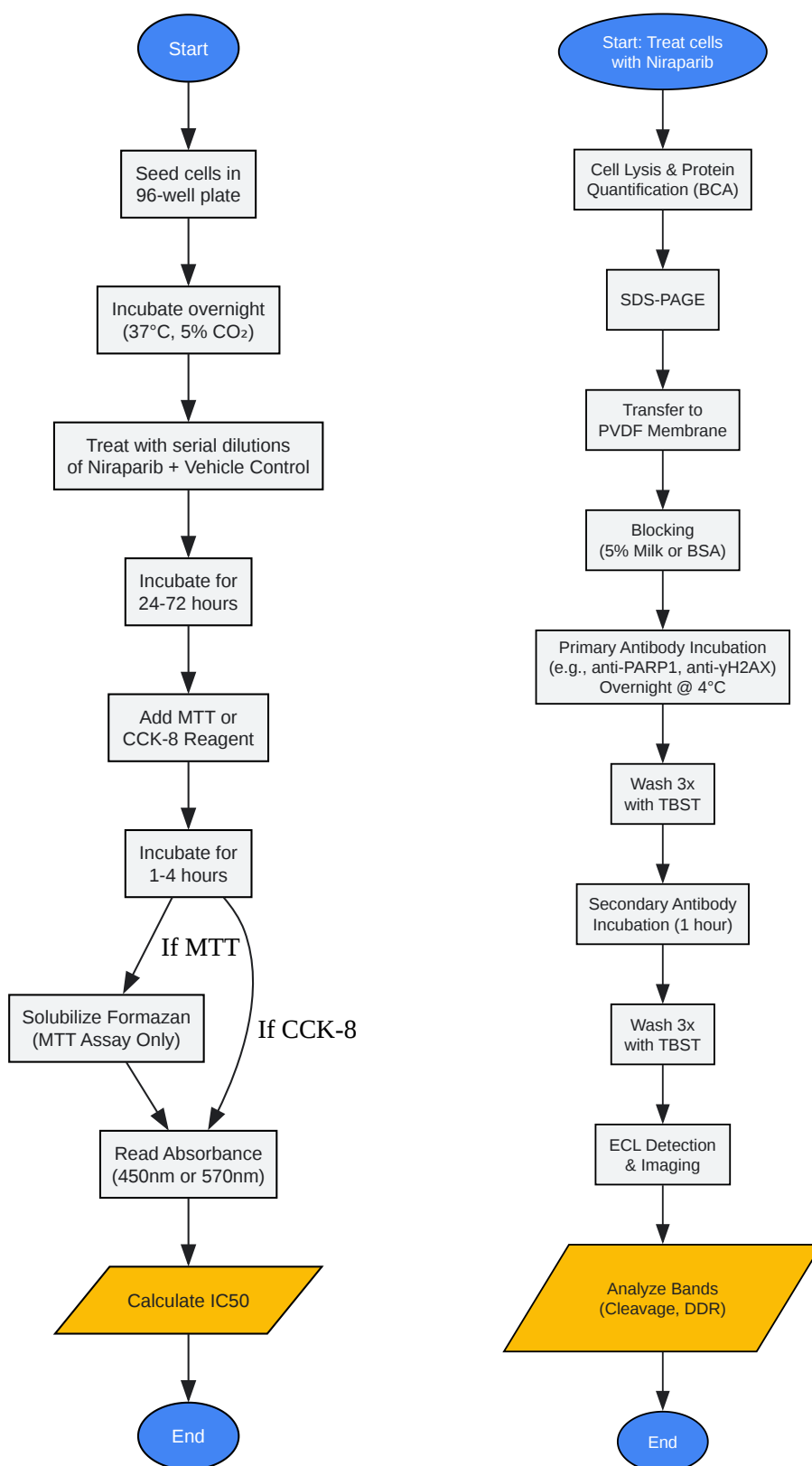
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs cannot be efficiently repaired, resulting in genomic instability and cell death. This concept is known as synthetic lethality and forms the primary basis for the clinical efficacy of PARP inhibitors like niraparib.[3][7] These application notes provide an overview of niraparib's activity in cultured cells and detailed protocols for key experimental assays.

Application Notes

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Niraparib's primary function is to disrupt DNA single-strand break repair. By inhibiting the catalytic activity of PARP-1 and PARP-2, it prevents the recruitment of repair machinery. More critically, its ability to trap PARP on DNA creates a physical obstruction to DNA replication. When a replication fork encounters this trapped complex, the fork can collapse, generating a DSB. In cells with functional HR repair, these DSBs can be resolved. However, in HR-deficient cells (e.g., BRCA1/2 mutant), the inability to repair these DSBs leads to apoptosis and cell death.[\[3\]](#)[\[5\]](#)[\[8\]](#)





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